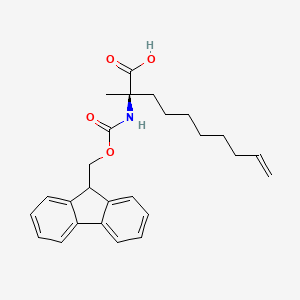

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

Descripción general

Descripción

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of complex peptides and proteins.

Aplicaciones Científicas De Investigación

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein structure and function.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for various applications

Mecanismo De Acción

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or enzymes within biochemical pathways.

Mode of Action

The compound interacts with its targets through a process known as peptide stapling . This involves the incorporation of the compound into a peptide, along with another similar compound or derivative. The two compounds can then be ‘stapled’ together via a ring-closing metathesis reaction . This process can enhance the stability and bioactivity of the peptide.

Biochemical Pathways

Given its use in peptide synthesis , it can be inferred that the compound may play a role in modulating protein-protein interactions, which are integral to numerous biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on the specific peptide in which it is incorporated. By enhancing the stability and bioactivity of peptides, the compound may potentiate the biological effects of these peptides .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability at room temperature has been noted , suggesting that it may be sensitive to temperature changes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification methods to ensure the efficient production of high-purity compounds .

Análisis De Reacciones Químicas

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The Fmoc group can be removed under basic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: The Fmoc group is typically removed using a base like piperidine in an organic solvent.

Major Products Formed

The major products formed from these reactions include the free amine after Fmoc removal, and various oxidized or reduced derivatives depending on the specific reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-protected amino acids: These compounds also use the Fmoc group for protection during peptide synthesis.

Boc-protected amino acids: These use the tert-butyloxycarbonyl (Boc) group for protection.

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is unique due to its specific structure, which includes a methyldec-9-enoic acid backbone. This structure provides distinct properties that can be advantageous in certain synthetic applications, particularly in the synthesis of peptides with specific structural requirements .

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid, often referred to as Fmoc-amino acid derivative, is a compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. The biological activity of this compound is largely influenced by its structural characteristics, particularly the Fmoc group and the aliphatic chain. This article explores its biological activity, mechanism of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H29NO4, with a molecular weight of approximately 337.46 g/mol. The presence of the Fmoc group enhances the stability and solubility of the compound, making it suitable for various biochemical applications.

The Fmoc group serves as a protective moiety during peptide synthesis, allowing selective reactions without interference from the amino group. This functional group can be removed under mild basic conditions, facilitating the formation of peptide bonds with other amino acids. Additionally, the aliphatic chain contributes to lipophilicity, which may enhance membrane permeability and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies on fluorenone derivatives have demonstrated their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups has been shown to enhance antimicrobial potency by improving cell membrane penetration and interaction with bacterial targets .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in several cancer cell lines. Preliminary studies suggest that derivatives with longer aliphatic chains may exhibit increased antiproliferative activity, potentially acting as topoisomerase inhibitors .

Enzyme Inhibition

Compounds containing the Fmoc group have been shown to interact with various enzymes involved in metabolic pathways. For instance, some derivatives have been identified as inhibitors of proteolytic enzymes, which could lead to potential therapeutic applications in treating diseases characterized by abnormal protein degradation .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of fluorenone derivatives for their antimicrobial properties against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. Results indicated that modifications to the fluorenone structure significantly impacted their inhibitory concentrations .

- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines revealed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics, indicating potential for development as anticancer agents .

- Enzyme Interaction Studies : Molecular docking simulations have shown that fluorenone derivatives can effectively bind to key metabolic enzymes, suggesting a mechanism for their observed biological activities .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADFVGMQNXRFAF-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670479 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945212-26-0 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945212-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.